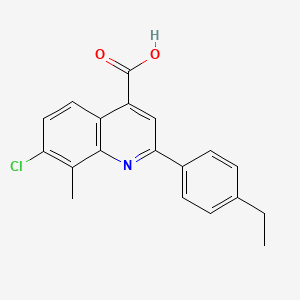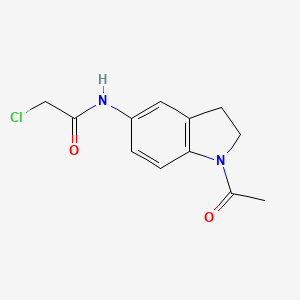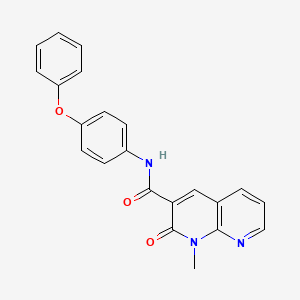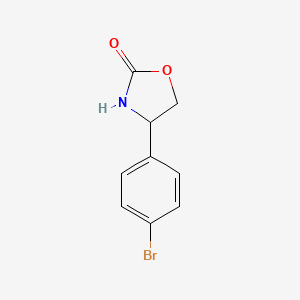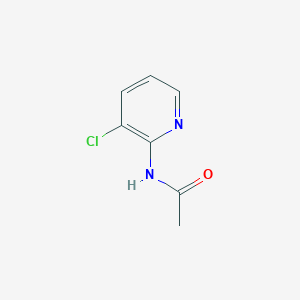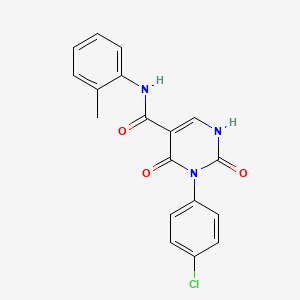
3-(4-chlorophenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(4-chlorophenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical entity that has been the subject of various studies due to its interesting chemical and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some information about the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that allow for the introduction of various functional groups onto a core structure. For instance, the synthesis of a densely functionalized pyrazole derivative was achieved through specification and transamidation of ester-functionalized pyrazoles, which could be analogous to the synthesis of the compound . Additionally, the synthesis of related pyrimidine derivatives has been reported, which could provide a basis for understanding the synthetic routes that might be employed for the target compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . These studies often reveal that such molecules can crystallize in different forms, such as orthorhombic or triclinic, and that intramolecular hydrogen bonds play a significant role in stabilizing the molecular structure .
Chemical Reactions Analysis
The reactivity of such compounds can be influenced by the presence of various substituents and functional groups. For example, the presence of a chlorophenyl ring can affect the electronic properties of the molecule and its interaction with other chemical entities . The intramolecular and intermolecular hydrogen bonding patterns observed in related compounds can also influence their reactivity and the types of chemical reactions they can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a variety of spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy . Computational methods such as DFT calculations have been used to predict vibrational frequencies, chemical shifts, and electronic properties, which are in strong agreement with experimental data . These studies also explore the non-linear optical (NLO) properties and molecular electrostatic potential (MEP), which are important for understanding the behavior of these compounds under different physical conditions .
Scientific Research Applications
Synthesis of Biological Agents
A study by Akbari et al. (2008) involved the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide. These compounds were evaluated for their antimicrobial activities and exhibited significant inhibition of bacterial and fungal growth, showing potential as biological agents (Akbari et al., 2008).
Development of Heterocyclic Compounds
Bakhite et al. (2005) reported on the synthesis of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, used as synthons for other heterocyclic systems. This research contributes to the development of novel heterocyclic compounds, which are significant in pharmaceutical research (Bakhite et al., 2005).
Anti-Inflammatory and Analgesic Agents
A 2020 study by Abu‐Hashem et al. involved the synthesis of compounds derived from visnaginone and khellinone, showing significant inhibition of cyclooxygenase enzymes and potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Kolisnyk et al. (2015) synthesized derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and evaluated their antimicrobial activity. The results indicated more active compounds than reference drugs against certain bacteria and fungi, highlighting their potential in antimicrobial therapy (Kolisnyk et al., 2015).
Anticonvulsant Properties
Kubicki et al. (2000) investigated the crystal structures of certain anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate. These compounds showed potential in treating convulsions, contributing to the development of new anticonvulsant medications (Kubicki et al., 2000).
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-4-2-3-5-15(11)21-16(23)14-10-20-18(25)22(17(14)24)13-8-6-12(19)7-9-13/h2-10H,1H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXYKTIZVSRSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

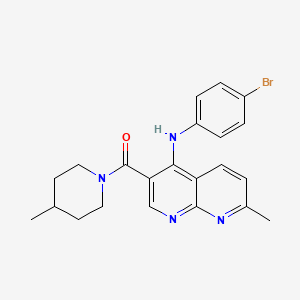
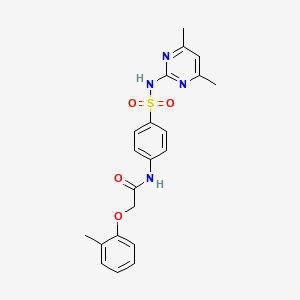
![4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2547998.png)
![5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2547999.png)
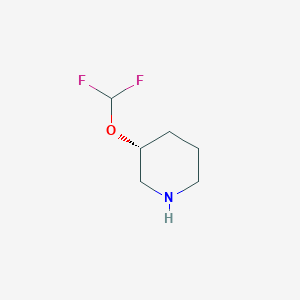

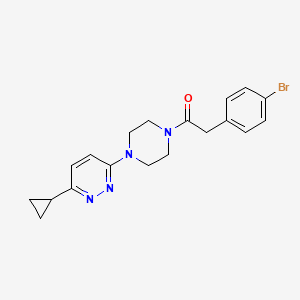
![3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid](/img/structure/B2548005.png)
![Ethyl [(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B2548009.png)
